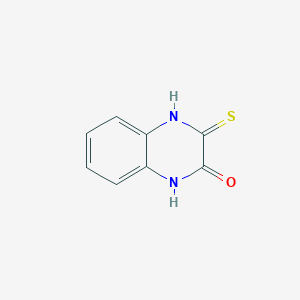

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position

Mecanismo De Acción

Target of Action

3-Mercaptoquinoxalin-2-ol, also known as 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- or 3-sulfanylidene-1,4-dihydroquinoxalin-2-one, is a derivative of quinoxaline . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives are known for their multifunctional properties . They interact with their targets and induce changes that lead to their observed effects .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

Quinoxaline derivatives have been reported to show inhibition activity on certain bacteria and fungi , suggesting that 3-Mercaptoquinoxalin-2-ol may have similar effects.

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally influence the action of chemical compounds .

Métodos De Preparación

The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .

Análisis De Reacciones Químicas

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Aplicaciones Científicas De Investigación

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparación Con Compuestos Similares

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:

1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.

Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Antimicrobial Activity

Research indicates that certain derivatives of 2(1H)-quinoxalinone exhibit significant antimicrobial properties. For instance, some synthesized derivatives have shown effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of 2(1H)-quinoxalinone and its derivatives has been extensively studied. A notable study synthesized multiple quinoxaline derivatives and evaluated their efficacy against several cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) carcinoma cells. The results demonstrated that compounds such as 4a and 13 exhibited strong anticancer activity with IC50 values ranging from 0.81 mM to 2.91 mM .

Case Study: In Vitro Testing

A detailed evaluation of synthesized quinoxaline derivatives revealed their ability to inhibit COX-2 enzyme activity, which is crucial in inflammation and cancer progression. The study reported that several compounds achieved over 88% growth inhibition at a concentration of 10 mM against the tested cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer effects, quinoxaline derivatives have been identified as potential COX-2 inhibitors. In vitro assays indicated that these compounds could effectively reduce inflammation by inhibiting cyclooxygenase enzymes, which play a significant role in the inflammatory process .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups significantly influences their efficacy as antimicrobial and anticancer agents. For example, modifications at the nitrogen or sulfur positions can enhance activity against cancer cells while maintaining low toxicity levels .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2(1H)-quinoxalinone derivatives:

| Compound | Activity | Cell Line | IC50 (mM) | Inhibition (%) |

|---|---|---|---|---|

| Compound 4a | Anticancer | MCF-7 | 0.81 | >88 |

| Compound 13 | Anticancer | HepG2 | 2.91 | >88 |

| Compound X | COX-2 Inhibition | HCT-116 | N/A | Significant |

| Compound Y | Antimicrobial | Various Pathogens | N/A | Effective |

Propiedades

IUPAC Name |

3-sulfanylidene-1,4-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGWCNKKQBVUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.